molecular formula C7H7F3N2 B2386388 N-(2,2,2-trifluoroethyl)pyridin-2-amine CAS No. 77262-41-0

N-(2,2,2-trifluoroethyl)pyridin-2-amine

Cat. No.: B2386388
CAS No.: 77262-41-0
M. Wt: 176.142
InChI Key: LZTQCRYXEBMFEX-UHFFFAOYSA-N
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Description

“N-(2,2,2-trifluoroethyl)pyridin-2-amine” is a chemical compound with the molecular formula C7H7F3N2 . It has a molecular weight of 176.14 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7F3N2/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2,(H,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that trifluoroethyl compounds can participate in various types of reactions, including cycloaddition and cascade reactions .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Catalyst Efficiency and Green Chemistry

Karimian and Tajik (2014) report an efficient method for the N-tert-butoxycarbonylation of amines using pyridinium 2,2,2-trifluoroacetate, highlighting the advantages of clean reaction, short reaction times, high yields, and reusability of the catalyst in green chemistry (Karimian & Tajik, 2014).

Synthesis of Trifluoroethylated Onium Salts

Umemoto and Gotoh (1991) synthesized various trifluoroethyl onium triflates by treating tertiary amines, pyridines, and other compounds with (2,2,2-trifluoroethyl)phenyliodonium triflate. This method is significant for producing trifluoromethylated olefins (Umemoto & Gotoh, 1991).

Tautomerism and Divalent N(I) Character

Bhatia, Malkhede, and Bharatam (2013) explored the dynamic tautomerism and divalent N(I) character in N-(Pyridin-2-yl)thiazol-2-amine, providing insights into electron distribution, tautomeric preferences, and protonation energy, crucial for understanding the electronic properties of these compounds (Bhatia, Malkhede, & Bharatam, 2013).

Amination of Pyridines and Quinolines

Yin et al. (2007) developed a general and efficient method for the amination of pyridines and quinolines, a significant advancement in synthesizing aminated derivatives of these compounds (Yin et al., 2007).

Protonation Studies

Anderegg, Popov, and Pregosin (1986) conducted 14N- and 15N-NMR studies on the protonation of 2-(aminomethyl)pyridine and related compounds, providing valuable insights into the basicity and protonation sites in these structures (Anderegg, Popov, & Pregosin, 1986).

Synthesis of Biologically Potent Compounds

Mariappan et al. (2016) synthesized biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines using an oxidative C–S bond formation strategy, demonstrating the significance of these compounds in medicinal chemistry (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

Ligand Design for CN Coupling Reactions

Su et al. (2014) designed pyridin-2-ol-N-oxide as an efficient ligand for CN coupling reactions, showcasing the utility of pyridine derivatives in catalytic systems (Su, Qiu, Jiang, & Zhang, 2014).

Electrochemical C-H Amination

Waldvogel and Moehle (2015) achieved the amination of various substrates using pyridine as the nitrogen source in an electrochemical method, illustrating a novel approach to amination reactions (Waldvogel & Moehle, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H317) and eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Trifluoroethyl compounds, such as “N-(2,2,2-trifluoroethyl)pyridin-2-amine”, have potential applications in various fields due to the unique properties of fluorine atoms and fluorine-containing groups . They are widely used in the field of new drug development . It is expected that many novel applications of trifluoroethyl compounds will be discovered in the future .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTQCRYXEBMFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-fluoropyridine (2.00 g, 20.6 mmol) and 2,2,2-trifluoroethylamine hydrogen chloride (5.00 g, 36.9 mmol) was heated to 220° C. for 30 min in a microwave reactor. The same reaction was repeated 5 times. The reaction mixtures from all 6 reactions were cooled, combined and diluted with ethyl acetate (150 mL). The organic mixture was neutralized by washing with saturated aqueous sodium bicarbonate, water (30 mL) and brine (30 mL). The organic phase was dried over Na2SO4 and concentrated, and the resulting residue was purified by chromatography on silica gel using 80% ethyl acetate/hexane as eluant to give the title compound as a white solid (17.0 g).
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Synthesis routes and methods II

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